molecular formula C16H17FN2O3S B4456860 N-(3-FLUOROPHENYL)-2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

N-(3-FLUOROPHENYL)-2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

Cat. No.: B4456860
M. Wt: 336.4 g/mol
InChI Key: PHKMOIVEVYCQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-FLUOROPHENYL)-2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a methanesulfonamido group attached to a benzamide core. Its unique structure imparts specific chemical and physical properties that make it valuable in medicinal chemistry, biological studies, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUOROPHENYL)-2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline derivatives to form the benzamide core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Methanesulfonamido Group: The methanesulfonamido group is attached via sulfonylation reactions using methanesulfonyl chloride and a suitable base.

    Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-FLUOROPHENYL)-2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(3-FLUOROPHENYL)-2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-FLUOROPHENYL)-2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-FLUOROPHENYL)-2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
  • N-(3-CHLOROPHENYL)-2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
  • N-(3-BROMOPHENYL)-2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

Uniqueness

N-(3-FLUOROPHENYL)-2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can influence its reactivity, biological activity, and overall chemical behavior.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-11-14(8-5-9-15(11)19(2)23(3,21)22)16(20)18-13-7-4-6-12(17)10-13/h4-10H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKMOIVEVYCQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N(C)S(=O)(=O)C)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-FLUOROPHENYL)-2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-FLUOROPHENYL)-2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3-FLUOROPHENYL)-2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3-FLUOROPHENYL)-2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-FLUOROPHENYL)-2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3-FLUOROPHENYL)-2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.